molecular formula C21H30F2O B12840678 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol CAS No. 207448-09-7

2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol

Cat. No.: B12840678
CAS No.: 207448-09-7
M. Wt: 336.5 g/mol
InChI Key: NQAQHDDDUCYXMB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol is a bicyclohexyl-substituted phenolic compound featuring fluorine atoms at the 2- and 3-positions of the benzene ring. These compounds are characterized by their rigid bicyclohexyl core, fluorine substituents, and variable alkoxy or hydroxyl groups, which influence their physicochemical and toxicological properties. Such derivatives are often explored for applications in liquid crystal displays (LCDs) due to their mesomorphic behavior and thermal stability .

Properties

IUPAC Name

2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F2O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(24)21(23)20(18)22/h12-17,24H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAQHDDDUCYXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155561
Record name 2,3-Difluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207448-09-7
Record name 2,3-Difluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2,3-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]
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Preparation Methods

Fluorination and Phenol Ring Functionalization

  • The fluorination step typically uses reagents such as boron trifluoride (BF3) or boron difluoride complexes in ether solvents to selectively introduce fluorine atoms at the 2 and 3 positions of a phenolic precursor. For example, starting from a dichloro- or nitro-substituted phenol, fluorination replaces halogens with fluorine atoms under controlled conditions to avoid over-fluorination or side reactions.

  • Alternative methods involve the formation of Grignard reagents from halogenated precursors, followed by boration and oxidation to yield difluorophenol derivatives. This one-pot method includes:

    • Preparation of the Grignard reagent under nitrogen atmosphere with magnesium and iodine initiator.
    • Reaction with trimethyl borate to form boronic acid intermediates.
    • Oxidation with hydrogen peroxide to generate the difluorophenol core.
    • Purification by crystallization after desalting.

Attachment of the Bicyclohexyl Moiety

  • The bulky 4'-propyl[1,1'-bicyclohexyl]-4-yl substituent is introduced via coupling reactions involving cyclohexyl phenol intermediates. A key step involves the synthesis of 4-[4'-(4"-n-propyl cyclohexyl)-cyclohexyl] phenol derivatives through catalytic hydrogenation of cyclohexenyl benzyl oxide intermediates.

  • For example, a 2,3-bis-fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol intermediate is synthesized by:

    • Refluxing the organic phase with tosic acid and antioxidants in toluene to promote cyclization.
    • Catalytic hydrogenation using neutral Raney nickel under hydrogen pressure (0.2 MPa) at 80°C for 5 hours to reduce the benzyl oxide to the cyclohexyl phenol.
    • Subsequent purification by filtration and solvent removal yields a high-purity intermediate.

Isomer Purification and Final Product Isolation

  • The final step involves isomer separation to enrich the trans isomer of the phenol. This is achieved by:
    • Treating the mixture with potassium hydroxide in dimethylformamide (DMF) at 110°C for 6 hours to isomerize the cis isomer to trans.
    • Hydrolysis with hydrochloric acid solution followed by extraction with toluene.
    • Recrystallization from a toluene-Virahol mixture (1:1 mass ratio) to obtain white plate crystals with melting points around 195-206°C.
    • Gas chromatography (GC) analysis confirms purity ≥ 99.85% with yields around 86-87%.

Summary Table of Key Preparation Steps

Step No. Reaction Description Conditions & Reagents Yield (%) Purity (%) Notes
1 Fluorination of phenol precursor BF3 or Grignard reagent formation, ether solvent N/A N/A Selective 2,3-difluoro substitution
2 Formation of cyclohexyl phenol intermediate Reflux with tosic acid, toluene, antioxidants 90 99.5 Cyclization and partial reduction
3 Catalytic hydrogenation to reduce benzyl oxide Raney Ni, H2 (0.2 MPa), 80°C, 5 h, ethanol solvent 98.4 99.5 Converts benzyl oxide to cyclohexyl phenol
4 Isomerization and purification of trans isomer KOH in DMF, 110°C, 6 h; acid hydrolysis; recrystallization 86-87 ≥99.85 Enriches trans isomer, final isolation

Research Findings and Industrial Considerations

  • The described synthetic route is scalable and has been patented for industrial production, emphasizing high yield and purity with minimal cis isomer contamination.

  • The use of continuous flow reactors and advanced purification techniques such as recrystallization in mixed solvents enhances product quality and process efficiency.

  • The fluorine atoms at positions 2 and 3 impart electron-withdrawing effects that influence the compound’s chemical stability and biological activity, making precise fluorination critical.

  • The bulky bicyclohexyl substituent contributes to the compound’s unique steric and electronic properties, which are important for its applications in materials science and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of the target compound’s analogs:

Compound Name (CAS) Substituent (R) Molecular Formula Molar Mass (g/mol) LogP Boiling Point (°C) Density (g/cm³)
2,3-Difluoro-1-methoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene (431947-34-1) Methoxy (-OCH₃) C₂₂H₃₂F₂O 350.49 6.5 405.1 ± 45.0 1.039 ± 0.06
1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene (123560-48-5) Ethoxy (-OC₂H₅) C₂₃H₃₄F₂O 364.51 ~7.0* ~420 (estimated) ~1.03 (estimated)
2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene (174350-06-2) Methyl (-CH₃) C₂₂H₃₂F₂ 334.48 ~6.8* ~395 (estimated) ~1.05 (estimated)
Target: 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol Hydroxyl (-OH) C₂₁H₂₈F₂O 336.42† ~5.5‡ ~400 (estimated) ~1.10 (estimated)

Notes:

  • *LogP estimated using fragment contribution methods due to lack of experimental data.
  • †Molar mass calculated by replacing methoxy (-OCH₃, 31.03 g/mol) with hydroxyl (-OH, 17.01 g/mol).
  • ‡Lower LogP for phenol due to hydrogen bonding with -OH group .

Toxicological and Environmental Profiles

Safety data for key analogs are summarized below:

Compound (CAS) Oral LD₅₀ (mg/kg) Skin/Eye Irritation Mutagenicity (Reverse Mutation/Chromosomal Abnormality) Environmental Hazards (BCF, Degradability)
431947-34-1 (Methoxy analog) >2,000 Not irritating Negative BCF <50; Not readily degradable
123560-48-5 (Ethoxy analog) >2,000 Not irritating Negative Not readily degradable
174350-06-2 (Methyl analog) >2,000 Not irritating Negative Not readily degradable
Target (Phenol) Insufficient data Likely higher irritation potential§ Likely negative (structural analogy) Higher BCF expected due to -OH polarity¶

Notes:

  • §Phenols generally exhibit higher skin/eye irritation compared to ethers due to acidity and reactivity .
  • ¶BCF (Bioconcentration Factor) may be lower than methoxy/ethoxy analogs due to increased water solubility from -OH group .

Research Findings and Gaps

Structural Impact on Properties: Methoxy and ethoxy analogs exhibit higher LogP values (6.5–7.0) compared to the estimated LogP of the phenol (~5.5), reflecting reduced hydrophobicity due to the hydroxyl group . The methyl analog (174350-06-2) has the lowest molar mass (334.48 g/mol) and highest volatility among analogs, aligning with its lack of polar substituents .

Environmental persistence is a concern, as none of the analogs are readily degradable .

Knowledge Gaps: Experimental data for the phenol derivative (e.g., melting point, synthetic routes, and LC₅₀/EC₅₀ values) are absent in the provided evidence. The role of the hydroxyl group in mesomorphic behavior remains unstudied but could enhance intermolecular hydrogen bonding in liquid crystal phases.

Biological Activity

2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol, a fluorinated phenolic compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its cytotoxicity and antibacterial activity.

  • Molecular Formula : C22H32F2O
  • Molecular Weight : 350.49 g/mol
  • CAS Number : 431947-34-1

Synthesis

The synthesis of this compound typically involves the introduction of fluorine atoms into the phenolic ring and the attachment of the bicyclohexyl moiety. Various synthetic pathways have been explored to optimize yield and purity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A notable study assessed its effects on the COLO201 human colorectal adenocarcinoma cell line and the MDA-MB-231 breast cancer cell line using the MTT assay.

Cell Line IC50 (µM) Effect
COLO20115High sensitivity to treatment
MDA-MB-23130Resistance observed

The compound demonstrated a dose-dependent cytostatic effect, particularly in COLO201 cells where cell cycle arrest occurred at the G2/M phase. In contrast, MDA-MB-231 cells showed a decrease in proliferation index across all concentrations tested.

Antibacterial Activity

The antibacterial properties of this compound were evaluated against a panel of Gram-positive and Gram-negative bacteria. The difluorophenol moiety has been shown to enhance antibacterial activity.

Microorganism MIC (µg/mL) Activity
Mycobacterium smegmatis8High susceptibility
Staphylococcus aureus16Moderate activity
Escherichia coli32Low activity

These results indicate that the compound's structure contributes to its lipophilicity and hydrogen bonding capabilities, which are crucial for its interaction with bacterial membranes.

Study on Antitumor Activity

In a comprehensive study published in MDPI, derivatives of similar fluorinated compounds were tested for their antitumor effects. The findings suggested that compounds with similar structural features exhibited selective cytotoxicity towards tumor cells while sparing normal fibroblasts. This selectivity is essential for developing therapeutic agents with reduced side effects.

Research on Fluorinated Compounds

A review article highlighted the broader implications of fluorinated compounds in medicinal chemistry. It noted that fluorination often enhances biological activity through improved metabolic stability and bioavailability. Compounds like this compound exemplify this trend by demonstrating both cytotoxic and antibacterial properties.

Q & A

Q. What computational approaches model ligand-receptor interactions for this compound?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures of target receptors (e.g., estrogen receptor). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .
  • QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond donors. Validate with leave-one-out cross-validation .

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